Compound Description: This group encompasses a series of [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids synthesized and evaluated for their antifungal properties []. Lipophilicity, assessed through RP-HPLC, was compared to calculated log P values. While most compounds showed limited activity, {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid exhibited strong antifungal activity against specific Candida and Trichosporon asahii strains.
Relevance: This group shares the core 4-oxo-2-thioxo-1,3-thiazolidine ring system with the target compound, 2-({4-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid. The key structural variation lies in the substituent at the 3-position of the thiazolidine ring. This group focuses on acetic acid derivatives, while the target compound features a butanoylamino benzoic acid moiety. This highlights the exploration of different substituents at this position for modulating biological activities.
Compound Description: This series of compounds represents a hybrid structure combining thiazole and thiadiazole rings, designed as combretastatin A-4 analogues for antitubulin activity []. Synthesized via a multi-step process, these derivatives were screened for cytotoxicity against A-549, HT-29, and HeLa cancer cell lines using the MTT assay. Compound TH08, featuring trimethoxy substitution on the phenyl ring, exhibited the highest activity. QSAR studies correlated this activity with physicochemical parameters, and docking studies revealed favorable binding with the α, β tubulin (PDB: 1SA0) protein.
Relevance: While not directly sharing the same core structure as the target compound, 2-({4-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid, this group highlights the exploration of different heterocyclic systems, namely thiazoles and thiadiazoles, for developing bioactive molecules. The benzamide moiety in these compounds is also present in the target compound, albeit with a different linker and substitution pattern, showcasing the investigation of similar pharmacophores across diverse scaffolds.
Compound Description: This series of compounds explores the incorporation of a coumarin moiety into the thiazolidinone scaffold []. Synthesized from a common precursor, 3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one, through condensation reactions with various aromatic aldehydes, these analogs were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The inclusion of the coumarin unit aimed to enhance the biological profile of the thiazolidinone core.
Relevance: This series, like the aforementioned groups, shares the central 2-thioxo-1,3-thiazolidin-4-one ring system with 2-({4-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid. The presence of an arylidene substituent at the 5-position of the thiazolidinone ring, albeit with varying substitution patterns, further strengthens their structural similarity. These compounds highlight the versatility of this core scaffold for generating diverse analogs with potential antimicrobial activity.
Rhodanine-3-Acetamide Derivatives
Compound Description: This series of 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives was developed to target aldose reductase (AR) for potential application in managing diabetic complications [, ]. Derived from either 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid or 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid by reacting them with various amines, these compounds exhibited inhibitory activity against both ALR1 and ALR2 enzymes. Notably, compound 3f displayed potent inhibition against aldose reductase. This series highlights the significance of vanillin derivatives in targeting these enzymes and provides valuable insights for developing novel antidiabetic agents.
Relevance: This group shares a significant structural resemblance with the target compound, 2-({4-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid. Both groups possess the 4-oxo-2-thioxo-1,3-thiazolidin-3-yl core. The key difference lies in the acetamide linker in these derivatives compared to the butanoylamino linker in the target compound. This similarity in structure and the promising inhibitory activity against aldose reductase make this group highly relevant for understanding the structure-activity relationships of the target compound and its potential therapeutic applications. ,
Compound Description: This compound is a 5-benzylidene-thiazolidine derivative with a 4-aminobenzoic acid substituent. Crystallographic studies revealed a planar 5-benzylidene-thiazolidine moiety and the spatial arrangement of these molecules within the crystal lattice, stabilized by hydrogen bonds and π-π stacking interactions []. The dimethylformamide solvent molecule plays a crucial role in the crystal packing through hydrogen bonding with the carboxylic acid group.
Relevance: This compound shares the core 4-oxo-1,3-thiazolidine ring system and the benzoic acid moiety with 2-({4-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid. The presence of an arylidene substituent at the 5-position of the thiazolidine ring further emphasizes their structural similarity. While the specific substituents and linker moieties differ, this compound provides valuable insights into the potential intermolecular interactions and solid-state characteristics of the target compound.
Compound Description: This compound, BG-323, emerged as a potent antiviral agent targeting the flavivirus guanylyltransferase enzyme []. Identified through high-throughput screening, BG-323 exhibited potent inhibition of GTP binding and guanylyltransferase activity. This compound effectively reduced the replication of dengue virus, West Nile virus, and yellow fever virus in cell culture with low toxicity.
Relevance: BG-323 shares the central 2-thioxo-1,3-thiazolidin-4-one ring system with the target compound, 2-({4-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid. Both compounds feature an arylidene substituent at the 5-position of the thiazolidine ring, further strengthening their structural similarity. This shared scaffold, combined with BG-323's potent antiviral activity, highlights the potential of this chemical class for developing novel therapeutic agents, albeit targeting different biological pathways.
Compound Description: OTBA emerged as a promising antibacterial agent by promoting the assembly and bundling of FtsZ, a protein essential for bacterial cell division [, ]. This mechanism, similar to paclitaxel's action on tubulin, a eukaryotic homolog of FtsZ, makes it a potential lead for novel antibiotic development. OTBA demonstrated potent inhibition against Bacillus subtilis with minimal impact on mammalian cell proliferation.
Relevance: OTBA, while possessing a furan ring instead of a benzene ring directly attached to the thiazolidine core, shares a significant structural resemblance with 2-({4-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid. Both compounds feature the 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidenemethyl moiety. The distinct mechanism of action of OTBA, targeting FtsZ assembly, highlights the versatility of this chemical class for exploring diverse biological targets. ,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.